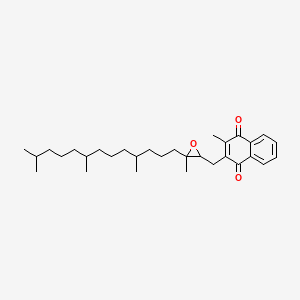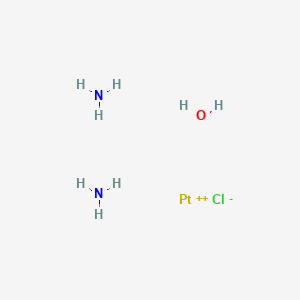
Glyceryl 1-undecylenate
Vue d'ensemble
Description
Glyceryl 1-undecylenate is a monoester formed from glycerin and undecylenic acid. It is a multifunctional compound widely used in the cosmetic industry due to its emollient, co-emulsifier, and antimicrobial properties. This compound is completely vegetable-derived, making it a renewable and natural ingredient suitable for preservative-free skincare formulations .
Mécanisme D'action
Target of Action
Glyceryl 1-Undecylenate, also known as 1-Monoundecenoin, is primarily targeted towards bacteria, yeast, and fungi . It is effective against both Gram-positive and Gram-negative bacteria . The compound’s primary role is to inhibit the reproduction and growth of these microorganisms .
Mode of Action
This compound interacts with its targets by inhibiting their reproduction and growth . This is achieved through its antimicrobial properties, which have been proven scientifically in multiple studies . At a concentration of 0.1%, it is effective against a broad spectrum of bacteria .
Biochemical Pathways
Its effectiveness against candida albicans, an opportunistic pathogenic yeast, suggests that it may interfere with the yeast’s ability to switch between its round yeast form and its filamentous form with elongated hyphae . This hyphae formation is associated with active infections and virulence .
Result of Action
The primary result of this compound’s action is the inhibition of microbial growth and reproduction . In addition to its antimicrobial effects, it also acts as a skin conditioning agent, emollient, and surfactant-emulsifying ingredient in cosmetics . It equips products with a smoother texture, making them easier to apply while providing a more pleasant tactile experience for the user . It also assists in reducing surface roughness, flaking, and the appearance of fine lines .
Action Environment
This compound is primarily suggested for use in all aqueous systems, including water-in-oil or oil-in-water emulsions . It is used in a variety of applications such as skincare moisturizers, creams, lotions, deodorants, foot creams, depilatory, shaving foam, and hair care applications . Its effectiveness can be influenced by the concentration used, the specific formulation of the product, and the presence of other ingredients .
Analyse Biochimique
Biochemical Properties
Glyceryl 1-undecylenate plays a significant role in biochemical reactions. It effectively inhibits the reproduction and growth of bacteria, yeast, and fungi . At a concentration of 0.1%, it is effective against both Gram-positive and -negative bacteria . It is primarily suggested for use in all aqueous systems, including water-in-oil or oil-in-water emulsions .
Cellular Effects
This compound has various effects on different types of cells. It is primarily used as a skin conditioning agent, emollient, and surfactant-emulsifying ingredient in cosmetics . It provides products with a smoother texture, making them easier to apply while providing a more pleasant tactile experience for the user .
Molecular Mechanism
The molecular mechanism of this compound revolves around its ability to equip products with a smoother texture, making them easier to apply while providing a more pleasant tactile experience for the user . It readjusts the surface properties of other ingredients, enabling them to mix and interact uniformly, thereby enhancing the product’s overall effectiveness .
Temporal Effects in Laboratory Settings
It is known that this ingredient effectively inhibits bacteria, yeast, and fungi reproduction and growth .
Metabolic Pathways
It is known that glycerides, including this compound, are mainly excreted as CO₂ in the expired air as a result of metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glyceryl 1-undecylenate is synthesized through the esterification of glycerol with undecylenic acid. This reaction can be catalyzed by either an acid or an enzyme. The process involves the reaction of the hydroxyl groups of glycerol with the carboxyl group of undecylenic acid, resulting in the formation of the ester bond and the release of water.
Industrial Production Methods: The industrial production of this compound typically involves the use of refined vegetable oils as sources of glycerol and undecylenic acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Glyceryl 1-undecylenate can undergo various chemical reactions, including:
Esterification: The formation of this compound itself is an esterification reaction.
Common Reagents and Conditions:
Acid or Enzyme Catalysts: Used in the esterification process to facilitate the reaction between glycerol and undecylenic acid.
Heat and pH Control: Essential for maintaining the stability of the compound during synthesis and storage.
Major Products Formed:
This compound: The primary product of the esterification reaction.
Glycerol and Undecylenic Acid: Products of the hydrolysis reaction.
Applications De Recherche Scientifique
Glyceryl 1-undecylenate has a wide range of applications in scientific research, including:
Cosmetic Industry: Used as an emollient, co-emulsifier, and antimicrobial agent in skincare products such as moisturizers, creams, and lotions.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its emulsifying and solubilizing properties.
Antimicrobial Activity: Exhibits mild antifungal and antibacterial properties, making it suitable for use in deodorants and foot creams
Biological Research: Studied for its effects on various fungal strains, including Candida albicans and Aspergillus niger.
Comparaison Avec Des Composés Similaires
Glyceryl Laurate: Another glyceryl monoester used in skincare products for its emollient and antimicrobial properties.
Glyceryl Caprylate: Known for its skin-conditioning and antimicrobial effects.
Glyceryl Stearate: Commonly used as an emulsifier and stabilizer in cosmetic formulations.
Uniqueness of Glyceryl 1-undecylenate: this compound stands out due to its combination of antimicrobial and moisturizing properties. Its ability to inhibit a wide range of microorganisms while providing skin conditioning benefits makes it a versatile ingredient in both cosmetic and pharmaceutical applications .
Propriétés
IUPAC Name |
2,3-dihydroxypropyl undec-10-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-10-14(17)18-12-13(16)11-15/h2,13,15-16H,1,3-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVUMEONPPTZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)OCC(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432858 | |
| Record name | 10-Undecenoic acid, 2,3-dihydroxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62285-15-8 | |
| Record name | Glyceryl 1-undecylenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062285158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Undecenoic acid, 2,3-dihydroxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1-UNDECYLENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B68LJT9544 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-3-[3-(2-amino-2-carboxyethyl)sulfanylpropylsulfanyl]propanoic acid](/img/structure/B3061105.png)
![[6R-[6alpha,7beta(R*)]]-3-(acetoxymethyl)-7-(hydroxyphenylacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3061108.png)











